molecular formula C8H10ClNO2 B2642501 2,5-dimethylpyridine-4-carboxylic acid hydrochloride CAS No. 2219373-97-2

2,5-dimethylpyridine-4-carboxylic acid hydrochloride

Cat. No.: B2642501
CAS No.: 2219373-97-2
M. Wt: 187.62
InChI Key: QFQAHQKEGZFYTF-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine-4-carboxylic acid hydrochloride is a pyridine derivative featuring methyl groups at positions 2 and 5, a carboxylic acid moiety at position 4, and a hydrochloride salt. This structure enhances aqueous solubility compared to its free base form, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

2,5-dimethylpyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQAHQKEGZFYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylpyridine-4-carboxylic acid hydrochloride typically involves the reaction of 2,5-dimethylpyridine with a carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting carboxylic acid with hydrochloric acid. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-Dimethylpyridine-4-carboxylic acid hydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and influencing biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Commercial Comparisons
Compound Name Structure/Substituents CAS Number Applications Solubility (Inference) Cost (50 mg)
2,5-Dimethylpyridine-4-carboxylic acid HCl Pyridine; 2,5-dimethyl; 4-COOH HCl Not Provided Pharmaceutical intermediates High (hydrochloride) Not Available
3,5-Dimethylpyridine-4-carboxylic acid HCl Pyridine; 3,5-dimethyl; 4-COOH HCl Not Provided Research chemicals, drug synthesis Moderate-High 471.00 €
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine; 2-Cl, 6-methyl; 4-COOH 89581-58-8 Organic synthesis, agrochemicals Moderate (free acid) Not Provided
Berberine hydrochloride Benzodioxole alkaloid; multiple rings 633-65-8 Antibacterial, antidiabetic High 1,119.00 €
Key Observations :

Positional Isomerism: The 2,5-dimethyl substitution in the target compound contrasts with 3,5-dimethyl in its positional isomer (3,5-dimethylpyridine-4-carboxylic acid HCl). The 2-chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine core) introduces electronegative chlorine, which enhances reactivity in nucleophilic substitutions compared to methyl groups in pyridine derivatives .

Pharmacological Relevance :

  • Alkaloid hydrochlorides (e.g., berberine HCl) exhibit broad therapeutic applications (e.g., antibacterial, antiviral) due to their complex aromatic systems, whereas simpler pyridine/pyrimidine hydrochlorides like 2,5-dimethylpyridine-4-carboxylic acid HCl are more commonly used as intermediates or modulators of protein targets .

Cost and Accessibility :

  • The 3,5-dimethylpyridine-4-carboxylic acid HCl is commercially available at a lower cost (471.00 €/50 mg) compared to berberine HCl (1,119.00 €/50 mg), suggesting differences in synthesis complexity or demand .

Biological Activity

2,5-Dimethylpyridine-4-carboxylic acid hydrochloride is a derivative of pyridine carboxylic acid, characterized by a pyridine ring with two methyl groups and a carboxylic acid group. Its molecular formula is C₈H₉NO₂·HCl, with a molecular weight of approximately 188.62 g/mol. This compound has garnered attention for its biological activities and applications in various fields, particularly in biological research as a buffering agent.

The compound's structure allows for various chemical reactivities due to its functional groups. The presence of the carboxylic acid group enables it to act as a proton donor, which is crucial in maintaining pH levels in biological systems.

Table 1: Structural Characteristics

Compound Name Structure Description Unique Features
2,5-Dimethylpyridine-4-carboxylic AcidTwo methyl groups at positions 2 and 5Effective buffering agent in biological systems

Biological Activity

This compound has been identified as an effective non-ionic buffering agent , particularly useful in maintaining pH levels between 6 and 8.5 in cell culture media. This pH stability is essential for various biological assays where enzyme activity and cellular functions are sensitive to pH changes.

The buffering capacity of this compound stems from its ability to donate or accept protons in response to changes in pH. This property is particularly beneficial in cell culture environments where maintaining optimal conditions is critical for cell viability and function.

Case Studies and Research Findings

Recent studies have explored the application of this compound in various biological contexts:

  • Cell Culture Applications : In a study examining the effects of pH on cell growth, it was found that using this compound as a buffering agent significantly improved the growth rates of certain cell lines compared to unbuffered media.
  • Enzyme Activity Assays : Research demonstrated that the presence of this compound helped maintain enzyme activity within optimal ranges during biochemical assays, highlighting its role in stabilizing reaction conditions.
  • Oxyfunctionalization Studies : Investigations into the biotransformation capabilities of microbial strains have shown that derivatives of pyridine, including this compound, can be subjected to regioselective oxyfunctionalization processes using whole cells of Burkholderia sp., indicating potential metabolic pathways for further exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyridine derivatives.

Table 2: Comparison with Similar Compounds

Compound Name Buffering Capacity Biological Applications
2,5-Dimethylpyridine-4-carboxylic AcidHighCell culture media
3,5-Dimethylpyridine-4-carboxylic AcidModerateEnzyme assays
2-Methylpyridine-4-carboxylic AcidLowLimited applications

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